Lipophilicity & H-Bond Acceptor Capacity vs. Benzyl Analog
The target compound exhibits a calculated XLogP3-AA of 1.2, which is significantly higher than the unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid analog. This increase in lipophilicity is due to the electron-withdrawing chlorine and fluorine substituents on the benzyl ring, which reduce the overall polarity of the molecule [1]. Additionally, the target compound introduces a fluorine atom as a hydrogen-bond acceptor, a feature absent in the non-fluorinated analog, creating new opportunities for target protein interactions [2].
Estimated ΔXLogP3-AA >0.2 vs 1-benzyl analog.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; 4 H-Bond Acceptors (including fluorine) [1] |
| Comparator Or Baseline | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: XLogP3-AA is estimated to be <1.0; 3 H-Bond Acceptors (no fluorine) |
| Quantified Difference | Estimated ΔXLogP3-AA > 0.2; 1 additional H-Bond Acceptor [1] |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18 [1] |
Why This Matters
For medicinal chemistry procurement, the elevated lipophilicity and unique fluorine-mediated interaction potential can improve membrane permeability and target binding affinity, making this compound a superior starting point for lead optimization over the non-halogenated analog.
- [1] PubChem. Computed Properties for 1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. View Source
